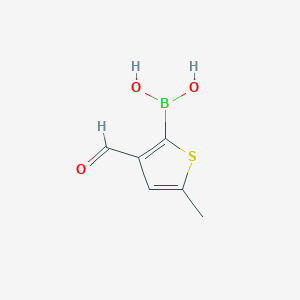
3-Formyl-5-Methyl-2-Thiopheneboronic acid
Descripción general
Descripción
3-Formyl-5-Methyl-2-Thiopheneboronic Acid is a chemical compound that has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities. It has a molecular formula of C6H7BO3S and a molecular weight of 169.99 .
Molecular Structure Analysis
The molecular structure of 3-Formyl-5-Methyl-2-Thiopheneboronic Acid consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted at the 3rd position with a formyl group (-CHO) and at the 5th position with a methyl group (-CH3). The 2nd position of the ring is substituted with a boronic acid group (-B(OH)2) .Physical And Chemical Properties Analysis
3-Formyl-5-Methyl-2-Thiopheneboronic Acid has a predicted boiling point of 388.0±52.0 °C and a predicted density of 1.34±0.1 g/cm3. Its pKa is predicted to be 8.38±0.53 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
3-Formyl-5-Methyl-2-Thiopheneboronic Acid is primarily used as a building block in organic synthesis. It plays a crucial role in various chemical reactions:
Copper-Facilitated Suzuki-Miyaura Coupling : This method involves using 5-Formyl-2-thiopheneboronic acid for synthesizing diverse structures. The process improves yields and purities by eliminating the acidic liberation step of boronic acid species, demonstrating high tolerance to functional groups (Hergert et al., 2018).
Palladium-Catalyzed Suzuki Cross-Coupling Reaction : This reaction involves the synthesis of various thiophene derivatives with moderate-to-good yields. It demonstrates the electronic effects of different substituents on arylboronic acids on the properties of the products (Ikram et al., 2015).
Protodeboronation Synthesis : An efficient synthesis method for 4-methyl-2-thiopheneboronic anhydride is reported, showcasing the versatility of thiopheneboronic acids in producing specific derivatives (Klingensmith et al., 2007).
Material Science and Electronics
Thiopheneboronic acids also find applications in material science and electronics:
- Poly-3-thienylboronic Acid as Chemosensitive Material : This compound is synthesized via electrochemical polymerization and shows potential in creating chemosensitive materials. Its optical spectra at different potentials and pH were studied, indicating potential applications in spectroelectrochemistry (Efremenko & Mirsky, 2020).
Medicinal Chemistry and Drug Design
In the field of medicinal chemistry and drug design, thiopheneboronic acids are used in:
Synthesis of Antifungal Agents : The synthesis of 5-Trifluoromethyl-2-formylphenylboronic acid and its characterization for structural and antimicrobial properties suggests potential applications as antibacterial agents (Adamczyk-Woźniak et al., 2020).
Formation of Complex Compounds : Thiopheneboronic acids are used to create cyclopalladated complexes with unique photophysical properties and catalytic activities, highlighting their role in the development of new materials and catalysts (Kozlov et al., 2008).
Mecanismo De Acción
Target of Action
3-Formyl-5-Methyl-2-Thiopheneboronic acid, also known as (3-formyl-5-methylthiophen-2-yl)boronic acid, is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary target of this compound is the palladium catalyst used in the SM coupling reaction .
Mode of Action
The compound interacts with its target through a process called transmetalation . In this process, the organoboron compound (like our 3-Formyl-5-Methyl-2-Thiopheneboronic acid) transfers its organic group to the palladium catalyst . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry for the synthesis of various organic compounds . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic molecules .
Pharmacokinetics
Its physical and chemical properties such as boiling point, density, and pka have been predicted . These properties can influence its behavior in a chemical reaction.
Result of Action
The result of the action of 3-Formyl-5-Methyl-2-Thiopheneboronic acid in the Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon–carbon bond . This allows for the synthesis of complex organic molecules, which can be used in various applications, including pharmaceuticals, agrochemicals, and materials science .
Propiedades
IUPAC Name |
(3-formyl-5-methylthiophen-2-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO3S/c1-4-2-5(3-8)6(11-4)7(9)10/h2-3,9-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEVJUMNVGSFFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(S1)C)C=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001263150 | |
| Record name | B-(3-Formyl-5-methyl-2-thienyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001263150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-5-Methyl-2-Thiopheneboronic acid | |
CAS RN |
36155-76-7 | |
| Record name | B-(3-Formyl-5-methyl-2-thienyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36155-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(3-Formyl-5-methyl-2-thienyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001263150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




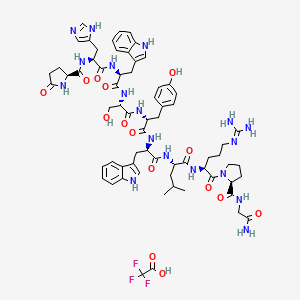
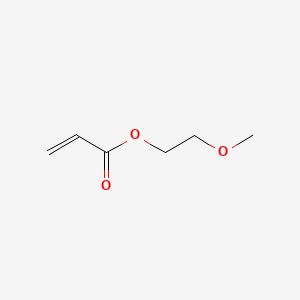
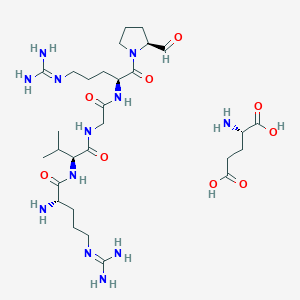

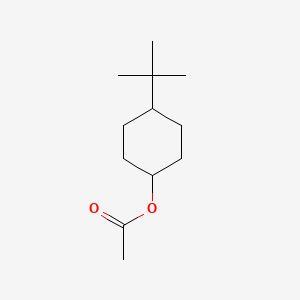
![2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-Amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B3028783.png)

![2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B3028786.png)

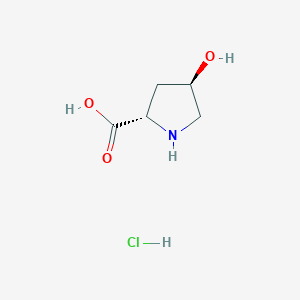
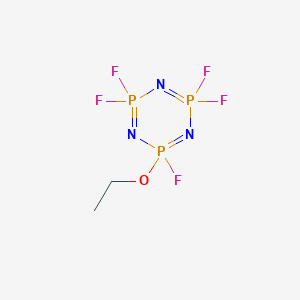
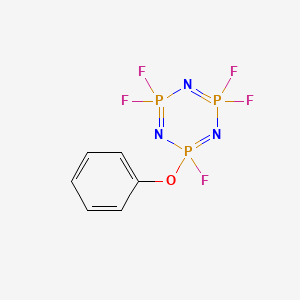
![2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]isoindole-1,3-dione](/img/structure/B3028797.png)